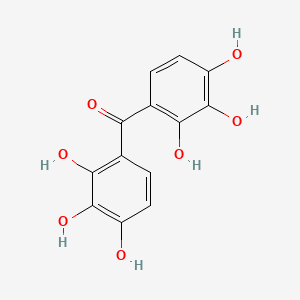
Bis(2,3,4-trihydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4-trihydroxyphenyl)methanone involves several key steps. One common method includes the demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at temperatures ranging from 0°C to 25°C . This reaction yields the desired phenol compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Bis(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Bis(2,3,4-trihydroxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits enzyme inhibition properties, particularly against carbonic anhydrase isozymes.
Mechanism of Action
The mechanism of action of Bis(2,3,4-trihydroxyphenyl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase isozymes by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Comparison with Similar Compounds
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: A closely related compound with similar enzyme inhibition properties.
Bromophenols: These compounds also exhibit significant biological activities, including enzyme inhibition and antioxidant properties.
Uniqueness: Bis(2,3,4-trihydroxyphenyl)methanone is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes and exhibit potent antioxidant activity. Its combination of multiple hydroxyl groups and a methanone bridge distinguishes it from other similar compounds .
Properties
CAS No. |
75440-84-5 |
|---|---|
Molecular Formula |
C13H10O7 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
bis(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O7/c14-7-3-1-5(10(17)12(7)19)9(16)6-2-4-8(15)13(20)11(6)18/h1-4,14-15,17-20H |
InChI Key |
WFVRYQQSGLPHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















